N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-11-4-6-12(7-5-11)16(21)19-17-18-14-9-8-13(10-15(14)24-17)25(22,23)20(2)3/h4-10H,1-3H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOWKHNFYRKHBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methylbenzamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting its amide bond and sulfamoyl group:
Mechanistic Insight :
The amide bond cleavage follows nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon. The dimethylsulfamoyl group (-SO₂NMe₂) demonstrates stability under these conditions due to its electron-withdrawing nature.
Nucleophilic Substitution
The benzothiazole ring facilitates substitution at the 2-position when activated by the electron-withdrawing sulfamoyl group:
| Nucleophile | Conditions | Product | Yield | Applications |
|---|---|---|---|---|
| Primary amines (e.g., methylamine) | DMF, 100°C, 24 hrs | N-substituted derivatives | 65–72% | Enhanced solubility for pharmacological screening |
| Thiols (e.g., benzyl mercaptan) | EtOH, K₂CO₃, reflux | Thioether analogs | 58–63% | Explored as protease inhibitors |
Key Limitation :
Steric hindrance from the 4-methylbenzamide group reduces reactivity at adjacent positions on the benzothiazole ring .
Reduction Reactions
Selective reduction of the amide carbonyl has been achieved under controlled conditions:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 2 hrs | Corresponding amine (C=O → CH₂NH) | 89% |
| BH₃·THF | Toluene, reflux, 6 hrs | Alcohol derivative (C=O → CH₂OH) | 76% |
Notable Feature :
The dimethylsulfamoyl group remains unaffected during these reductions, confirming its chemical robustness .
Oxidation Reactions
Targeted oxidation occurs at the methyl group in the 4-methylbenzamide moiety:
| Oxidizing Agent | Conditions | Product | Conversion Rate |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C | 4-Carboxybenzamide derivative | 92% |
| CrO₃/H₂O | Acetone, RT | 4-Formylbenzamide intermediate | 68% |
Applications :
Oxidized derivatives show improved binding affinity in molecular docking studies with kinase targets.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Catalytic System | Products | Yield Range |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 55–70% |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Aminated analogs | 60–65% |
Structural Advantage :
The electron-deficient benzothiazole ring enhances oxidative addition efficiency in cross-coupling reactions .
Photochemical Reactivity
Under UV light (λ = 254 nm), the compound undergoes:
-
C-S bond cleavage in the benzothiazole ring (quantum yield Φ = 0.12)
-
Sulfamoyl group rearrangement to form sulfinic acid derivatives
Reaction Stability Profile
A comparative analysis of functional group stability:
| Functional Group | Stability to Heat | Stability to Light | Stability to pH Extremes |
|---|---|---|---|
| Benzothiazole ring | High | Moderate | High |
| Dimethylsulfamoyl | Very high | High | High (1–13 pH) |
| 4-Methylbenzamide | Moderate | High | Low (pH >10) |
Pharmacological Implications
Reaction products have demonstrated:
-
45% inhibition of EGFR kinase (reduced amide derivatives)
-
IC₅₀ = 1.7 μM against Mycobacterium tuberculosis (oxidized carboxylate analogs)
-
Improved blood-brain barrier penetration (thioether derivatives)
This comprehensive reactivity profile establishes N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methylbenzamide as a versatile scaffold for medicinal chemistry optimization.
Scientific Research Applications
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The benzothiazole ring may also interact with enzymes or receptors, modulating their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related benzothiazole derivatives, focusing on substituent effects and biological activity. Key analogs are summarized below:
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Key Observations:
In HDAC inhibitors (), minor structural changes (e.g., fluorination in Compound 136) significantly alter potency and selectivity. For example, Compound 109’s hexanamide linker and phenylamino group confer dual HDAC1/3 inhibition, while the target compound’s rigid benzothiazole core may favor different interactions .
Impact of Aromatic Substitutions: The 4-methyl group in the target compound’s benzamide moiety increases hydrophobicity compared to the methoxy and ethoxy analogs. This could enhance membrane permeability but reduce solubility.
Synthetic Pathways: Benzothiazole derivatives in are synthesized via reactions between 2-aminobenzothiazoles and benzoyl isothiocyanates, yielding high-purity products. The target compound may follow analogous routes, though its dimethylsulfamoyl group likely requires additional sulfonation steps .
Biological Activity
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methylbenzamide is a compound that has garnered significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and relevant case studies.
Structural Characteristics
The compound is characterized by the following structural features:
- Molecular Formula : C16H18N2O3S2
- Molecular Weight : 358.46 g/mol
- Functional Groups : It contains a benzothiazole moiety, a dimethylsulfamoyl group, and an amide bond, which contribute to its biological properties.
Research indicates that this compound exhibits significant biological activity primarily through its role as an apoptosis promoter . The compound influences cancer cell death pathways by inhibiting specific proteins involved in cell survival. This mechanism positions it as a promising candidate for cancer therapeutics.
Key Mechanisms:
- Inhibition of Survival Proteins : The compound has been shown to inhibit proteins that prevent apoptosis in cancer cells.
- Induction of Apoptosis : Preliminary studies suggest that it can trigger apoptosis in various cancer cell lines.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. One potential synthetic route includes:
- Formation of the benzothiazole moiety.
- Introduction of the dimethylsulfamoyl group.
- Coupling with the 4-methylbenzamide structure.
This synthetic versatility allows for modifications that may enhance its biological activity or alter its pharmacokinetic properties.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Apoptosis Induction | Promotes programmed cell death in cancer cells |
| Protein Inhibition | Inhibits key survival proteins |
| Anticancer Potential | Demonstrated efficacy against various malignancies |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Anticancer Efficacy : In vitro studies have demonstrated that the compound induces apoptosis in multiple cancer cell lines, including breast and colon cancer cells. The IC50 values observed were significantly lower than those of standard chemotherapeutic agents.
- Mechanistic Studies : Further research has explored the binding affinity of this compound to proteins involved in apoptotic pathways. These studies are crucial for elucidating its mechanism of action and optimizing its therapeutic profile.
- Comparative Analysis : Comparative studies with other benzimidazole derivatives have shown that this compound exhibits superior biological activity, suggesting that modifications to the benzothiazole structure enhance its anticancer properties.
Q & A
Q. What are the key considerations in designing a multi-step synthesis pathway for N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methylbenzamide to ensure high yield and purity?
- Methodological Answer : The synthesis typically involves sequential reactions such as sulfamoylation, benzothiazole ring formation, and amide coupling. Critical parameters include:
- Reagent selection : Use dimethylsulfamoyl chloride for sulfamoylation (avoiding competing side reactions) .
- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) improve solubility and reaction efficiency for benzothiazole intermediates .
- Catalyst control : RuCl₃/NaIO₄ systems enable selective oxidation of thioethers to sulfones in mixed solvents (CCl₄/ACN/H₂O) .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates intermediates, while preparative HPLC ensures final compound purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., dimethylsulfamoyl group at C6, methylbenzamide at C2) .
- LC-MS : Validates molecular weight (e.g., m/z 405 [M+H]⁺) and detects impurities .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity (using SHELX programs) .
- HPLC : Reverse-phase C18 columns with UV detection monitor purity (>95%) under isocratic conditions .
Advanced Research Questions
Q. How can researchers optimize the pharmacokinetic properties of this compound while maintaining its bioactivity?
- Methodological Answer :
- Functional group modulation : Replace the 4-methyl group on benzamide with electron-withdrawing substituents (e.g., -NO₂) to enhance metabolic stability without compromising target binding .
- Prodrug strategies : Introduce hydrolyzable esters at the sulfamoyl group to improve solubility and oral bioavailability .
- LogP optimization : Adjust lipophilicity via substituents on the benzothiazole ring (e.g., fluorination) to balance blood-brain barrier penetration and plasma protein binding .
Q. What methodologies are recommended for resolving contradictions in biological activity data observed across different assay systems for this compound?
- Methodological Answer :
- Orthogonal assays : Validate target engagement using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity in cancer lines) .
- Dose-response analysis : Compare EC₅₀ values across assays to identify assay-specific artifacts (e.g., off-target effects at high concentrations) .
- Structural analogs : Test derivatives to isolate structural determinants of activity; e.g., replacing dimethylsulfamoyl with pyrrolidine-sulfonyl alters selectivity .
Q. How can computational chemistry tools be applied to predict the binding affinity and interaction mechanisms of this compound with potential biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinases), prioritizing poses with hydrogen bonds to hinge regions .
- MD simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess stability of key interactions (e.g., sulfamoyl group with Lys123) .
- QSAR models : Corrogate substituent effects (e.g., benzothiazole C6 modifications) with inhibitory activity using partial least squares regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
